

Application Note: Synthesis of Bifonazole from 4-Phenylbenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bifonazole

Cat. No.: B1667052

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Introduction

Bifonazole is a broad-spectrum imidazole antifungal agent used for the topical treatment of various dermatomycoses.[1][2] It functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, it acts on the cytochrome P450-dependent enzyme lanosterol 14- α -demethylase, leading to the disruption of the fungal cell membrane and eventual cell death.[3] This document outlines a detailed protocol for the chemical synthesis of **bifonazole**, starting from the precursor 4-phenylbenzophenone. The synthesis involves a two-step process: the reduction of the ketone to a secondary alcohol, followed by a substitution reaction with imidazole.

Target Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Experimental Protocols

The synthesis of **bifonazole** from 4-phenylbenzophenone is accomplished via a two-step reaction pathway as detailed below.

Step 1: Reduction of 4-Phenylbenzophenone to (Biphenyl-4-yl)-phenyl-carbinol

This initial step involves the reduction of the ketone functional group in 4-phenylbenzophenone to a secondary alcohol using sodium borohydride.

Materials:

- 4-Phenylbenzophenone
- Ethanol
- Sodium borohydride (NaBH_4)
- Hydrochloric acid (dilute)
- Water

Procedure:

- In a suitable reaction vessel, dissolve 38.8 g (0.15 mol) of 4-phenylbenzophenone in 200 ml of ethanol.[5]
- To this solution, carefully add 3 g (0.075 mol) of sodium borohydride.[5]
- Heat the reaction mixture under reflux for 15 hours.[5]
- After the reflux period, allow the mixture to cool to room temperature.
- Hydrolyze the reaction mixture by the slow addition of water containing a small amount of hydrochloric acid.
- The resulting solid precipitate, (biphenyl-4-yl)-phenyl-carbinol, is collected.
- Purify the crude product by recrystallization from ethanol.[5]
- The final product is (biphenyl-4-yl)-phenyl-carbinol, which should be a white solid.[5]

Step 2: Synthesis of **Bifonazole** from (Biphenyl-4-yl)-phenyl-carbinol

This second step involves the reaction of the intermediate alcohol with imidazole in the presence of thionyl chloride to yield the final product, **bifonazole**.

Materials:

- (Biphenyl-4-yl)-phenyl-carbinol
- Imidazole
- Acetonitrile
- Thionyl chloride (SOCl_2)
- Chloroform
- Water
- Sodium sulfate (Na_2SO_4)
- Ethyl acetate

Procedure:

- In a separate reaction vessel, dissolve 13.6 g (0.2 mol) of imidazole in 150 ml of acetonitrile.
[5]
- Cool the imidazole solution to 10°C and slowly add 3.5 ml of thionyl chloride to form thionyl-bis-imidazole.[5][6]
- To this solution, add 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol obtained from Step 1.
[5][6]
- Allow the reaction mixture to stand for 15 hours at room temperature.[5]
- Remove the solvent by distillation under vacuum.[5]
- Take up the residue in chloroform and wash the solution with water.[5]
- Collect the organic phase, dry it over anhydrous sodium sulfate, and filter.[5]
- Distill off the solvent in vacuo. The residue will be an oily substance.[5]
- Dissolve the oily residue in ethyl acetate and filter to remove any insoluble, resinous constituents.[5]

- Remove the ethyl acetate by distillation in vacuo.
- Purify the final residue by recrystallization from acetonitrile to obtain (biphenyl-4-yl)-imidazol-1-yl-phenyl-methane (**Bifonazole**).[\[5\]](#)[\[6\]](#)

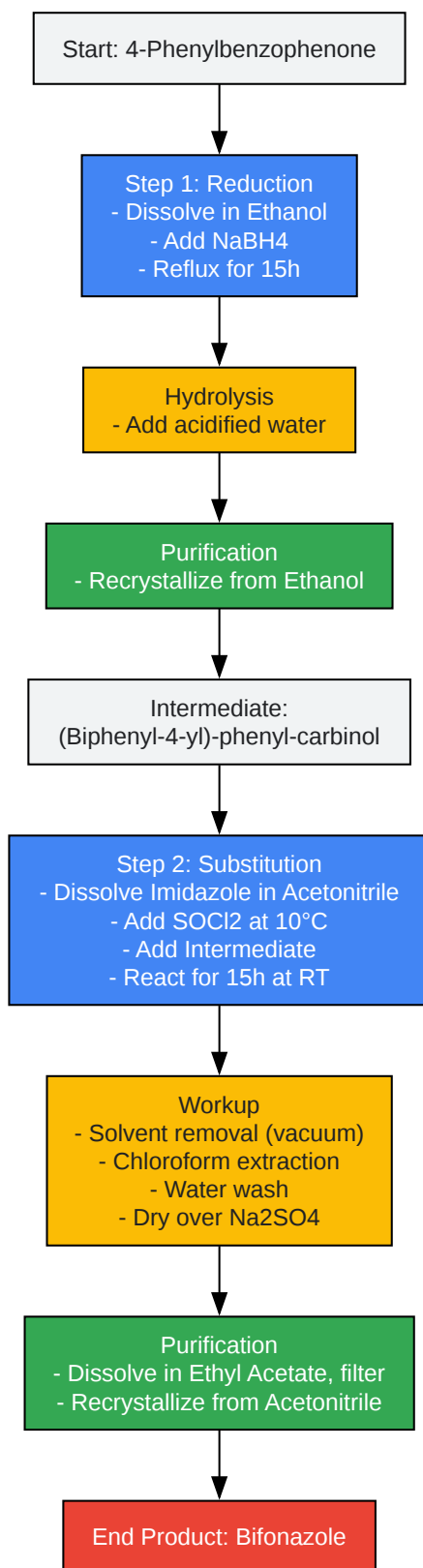
Data Presentation

The following table summarizes the quantitative data for the synthesis of **bifonazole**.

Step	Starting Material	Moles (mol)	Reagents	Product	Moles (mol)	Yield (g)	Yield (%)	Melting Point (°C)
1	4-Phenylbenzophenone	0.15	Sodium borohydride, Ethanol	(Biphenyl-4-yl)-phenylcarbinol	~0.134	36	89%	72-73
2	(Biphenyl-4-yl)-phenylcarbinol	0.05	Imidazole, Thionyl chloride, Acetonitrile	Bifonazole	~0.028	8.7	56%	142

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **Bifonazole** from 4-Phenylbenzophenone.



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Phone: (601) 213-4426

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